5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
Overview
Description
5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C₁₁H₁₂F₂N₂O₂S and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzimidazole ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
The synthesis of 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole involves several steps. One common method includes the reaction of 1-ethyl-2-methyl-1H-benzimidazole with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding properties of the compound. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar compounds to 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole include other benzimidazole derivatives such as:
1-ethyl-2-methyl-1H-benzimidazole: Lacks the difluoromethanesulfonyl group, resulting in different chemical and biological properties.
5-chloromethyl-1-ethyl-2-methyl-1H-1,3-benzodiazole: Contains a chloromethyl group instead of the difluoromethanesulfonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-(difluoromethylsulfonyl)-1-ethyl-2-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2S/c1-3-15-7(2)14-9-6-8(4-5-10(9)15)18(16,17)11(12)13/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEBAVVBHJODDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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